molecular formula C13H12ClNO4S B6604828 rac-(1R,5S,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-sulfonyl chloride CAS No. 2090909-23-0

rac-(1R,5S,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-sulfonyl chloride

Cat. No.: B6604828
CAS No.: 2090909-23-0
M. Wt: 313.76 g/mol
InChI Key: VPQOHUWLWVPYDP-GMTAPVOTSA-N
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Description

Rac-(1R,5S,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-sulfonyl chloride (Rac-DASB) is a synthetic molecule that has been studied for its potential applications in scientific research. Rac-DASB has been used as a chemical reagent in various laboratory experiments and has been found to have a wide range of biochemical and physiological effects.

Mechanism of Action

Rac-(1R,5S,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-sulfonyl chloride is an inhibitor of enzymes that are involved in the biosynthesis of proteins. It inhibits the enzyme cysteine synthase, which is responsible for the conversion of cysteine to cystathionine. This compound also inhibits the enzyme cystathionine beta-synthase, which is responsible for the conversion of cystathionine to cysteine. This inhibition leads to a decrease in the production of proteins, which can be beneficial in certain laboratory experiments.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the biosynthesis of proteins, which can lead to a decrease in the production of proteins. It has also been found to inhibit the activity of enzymes involved in the metabolism of carbohydrates and lipids, which can lead to a decrease in the production of energy. In addition, this compound has been found to inhibit the activity of enzymes involved in the metabolism of nucleic acids, which can lead to a decrease in the production of genetic material.

Advantages and Limitations for Lab Experiments

Rac-(1R,5S,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-sulfonyl chloride has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent and is easy to synthesize. It is also relatively stable and has a long shelf life. In addition, it can be used in a variety of applications, such as the synthesis of peptides, carbohydrates, and nucleic acids.
However, there are also some limitations to the use of this compound in laboratory experiments. It is toxic and should be handled with care. In addition, it can be difficult to synthesize in pure form. Finally, it can be difficult to control the concentration of this compound in a solution, which can lead to inconsistent results.

Future Directions

There are several potential future directions for the use of rac-(1R,5S,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-sulfonyl chloride in scientific research. One potential future direction is the use of this compound in the study of enzyme inhibition and enzyme kinetics. Another potential future direction is the use of this compound in the study of protein structure and function. Finally, this compound could be used to study the interaction between proteins and small molecules.

Synthesis Methods

Rac-(1R,5S,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-sulfonyl chloride can be synthesized using a variety of methods. One method involves the reaction of benzyl bromide with 2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-sulfonic acid chloride in the presence of a base. This reaction produces a racemic mixture of this compound and its enantiomer. Another method involves the reaction of benzyl bromide with 2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-sulfonyl chloride in the presence of a base. This reaction produces this compound in pure form.

Scientific Research Applications

Rac-(1R,5S,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-sulfonyl chloride has been used in a variety of scientific research applications. It has been used as a chemical reagent in the synthesis of various compounds, including peptides, carbohydrates, and nucleic acids. It has also been used to study the structure and function of proteins and to study the interaction between proteins and small molecules. This compound has also been used in the study of enzyme kinetics and enzyme inhibition.

Properties

IUPAC Name

(1R,5S,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO4S/c14-20(18,19)10-6-9-11(10)13(17)15(12(9)16)7-8-4-2-1-3-5-8/h1-5,9-11H,6-7H2/t9-,10-,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPQOHUWLWVPYDP-GMTAPVOTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C1S(=O)(=O)Cl)C(=O)N(C2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H]1S(=O)(=O)Cl)C(=O)N(C2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.76 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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